

# Dose-limiting toxicities of ASP4132 observed in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025



# **ASP4132 Technical Support Center: Dose- Limiting Toxicities**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the dose-limiting toxicities (DLTs) observed in clinical trials of **ASP4132**, a novel mitochondrial complex I inhibitor.

## Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ASP4132?

A1: **ASP4132** is an orally active, potent activator of AMP-activated protein kinase (AMPK), a key enzyme in cellular energy homeostasis.[1][2] By inhibiting mitochondrial complex I, **ASP4132** disrupts cellular metabolism, which has been explored as a therapeutic strategy in oncology.[3][4]

Q2: What were the primary objectives of the initial clinical trials for **ASP4132**?

A2: The initial phase I clinical trial (NCT02383368) was a dose-escalation and expansion study designed to evaluate the safety, tolerability, and pharmacokinetics of **ASP4132** in patients with treatment-refractory advanced solid tumors.[3] A primary objective was to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose by assessing dose-limiting toxicities.



Q3: What were the specific dose-limiting toxicities (DLTs) observed with ASP4132?

A3: Multiple DLTs were observed in the higher dose cohorts of the phase I trial. These included:

- Fatigue
- Mental status changes
- Dizziness
- Lactic acidosis
- Enteritis
- Posterior reversible encephalopathy syndrome (PRES)

Q4: At which dose levels did the dose-limiting toxicities occur?

A4: The 5 mg daily dose of **ASP4132** was generally well-tolerated. Dose-limiting toxicities were primarily observed in the cohorts receiving 7.5 mg daily, as well as in intermittent dosing cohorts of 10 mg (3 days on, 4 days off) and 15 mg (1 day on, 6 days off). Notably, two DLTs at the 10 mg daily dose level led to the exploration of alternative dosing schedules.

Q5: Was a maximum tolerated dose (MTD) for **ASP4132** established?

A5: The occurrence of DLTs prohibited dose escalation, and as a result, **ASP4132** demonstrated limited clinical activity in the initial phase I trial.

### **Data Presentation**

Table 1: Summary of Dose-Limiting Toxicities (DLTs) for ASP4132



| Dose Cohort                                     | Tolerability      | Observed Dose-Limiting<br>Toxicities                                                                                     |
|-------------------------------------------------|-------------------|--------------------------------------------------------------------------------------------------------------------------|
| 5 mg (daily)                                    | Well-tolerated    | Not specified as dose-limiting at this level                                                                             |
| 7.5 mg (daily)                                  | DLTs observed     | Fatigue, mental status changes, dizziness, lactic acidosis, enteritis, posterior reversible encephalopathy syndrome      |
| 10 mg (daily)                                   | Two DLTs observed | Specific toxicities not detailed in the abstract, but led to cohort expansion at lower doses and intermittent schedules. |
| 10 mg (intermittent: 3 days on /<br>4 days off) | DLTs observed     | Fatigue, mental status changes, dizziness, lactic acidosis, enteritis, posterior reversible encephalopathy syndrome      |
| 15 mg (intermittent: 1 day on /<br>6 days off)  | DLTs observed     | Fatigue, mental status changes, dizziness, lactic acidosis, enteritis, posterior reversible encephalopathy syndrome      |

## **Experimental Protocols**

Methodology for Toxicity Assessment in the Phase I Trial (NCT02383368)

While the detailed, step-by-step experimental protocols for toxicity assessment are proprietary to the clinical trial sponsor, the general methodology can be inferred from standard phase I oncology trial designs.

• Patient Population: Patients with treatment-refractory advanced solid tumors were enrolled.



- Study Design: A dose-escalation and dose-expansion design was used.
- Toxicity Monitoring: Patients were closely monitored for adverse events through regular clinical assessments, laboratory tests (including blood lactate levels), and imaging as clinically indicated.
- DLT Definition: A dose-limiting toxicity was defined as a specific type and grade of adverse event occurring within the first cycle of treatment that is considered unacceptable and likely related to the study drug. The exact criteria for each DLT (e.g., the grade of fatigue or the level of lactic acidosis) would have been specified in the clinical trial protocol.
- Dose Escalation/De-escalation: The dose for subsequent patient cohorts was determined based on the incidence of DLTs in the preceding cohort. The observation of multiple DLTs at a given dose level would halt further escalation at that dose and could trigger dose deescalation or exploration of alternative schedules.

### **Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. First-in-human evaluation of the novel mitochondrial complex I inhibitor ASP4132 for treatment of cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dose-limiting toxicities of ASP4132 observed in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3017707#dose-limiting-toxicities-of-asp4132observed-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com